molecular formula C8H10F3N3 B2889635 N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2012976-30-4

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B2889635
CAS No.: 2012976-30-4
M. Wt: 205.184
InChI Key: IJYFWZVQIBBUMX-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyrimidine ring and an isopropylamine substituent at the 4-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for diverse applications, including agrochemicals and pharmaceuticals.

Properties

IUPAC Name

N-propan-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-5(2)14-7-3-6(8(9,10)11)12-4-13-7/h3-5H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYFWZVQIBBUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of 6-(trifluoromethyl)pyrimidin-4-amine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds.

Scientific Research Applications

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl group enhances its stability and bioavailability.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can bind to its target, modulating its activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine, differing primarily in substituents on the pyrimidine ring or the amine side chain. These differences significantly influence their biological activities and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Biological Activity Source/Application References
This compound 4-isopropylamine, 6-CF₃ Limited data (inference: agrochemical/pharma potential) Hypothesized from analogs
HNPC-A9229 4-amine with pyridin-2-yloxy and CF₃ Fungicidal (EC₅₀: 0.16 mg/L vs. Puccinia sorghi) Agrochemical (commercial fungicide)
U7/U8 (Pyrimidin-4-amine derivatives) 5-(trifluoromethyl)-1,2,4-oxadiazole moiety Insecticidal (LC₅₀: 3.57–4.22 mg/L) and fungicidal Broad-spectrum pesticide
N-(4-Methylsulfonylphenyl)-6-(trifluoromethyl)thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine core, 4-arylamine Anticancer (PI5P4Kγ inhibition) Pharmaceutical research
N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Pyridin-2-yl substituent, Suzuki coupling Agrochemical (synthesis-focused) Synthetic intermediate

Key Research Findings

Pharmaceutical Potential

  • Thieno[2,3-d]pyrimidin-4-amine derivatives () show promise as PI5P4Kγ inhibitors for cancer therapy, with >95% purity and nanomolar potency .
  • Pyrazolo[3,4-d]pyrimidine derivatives () demonstrate Src kinase inhibition, relevant for oncology applications .

Structural Limitations

  • Low Yields: Some analogs (e.g., 19b in ) suffer from synthetic challenges, yielding <15% .
  • Toxicity: Early-stage compounds (e.g., 2a in ) require structural optimization to reduce mammalian toxicity .

Biological Activity

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry, particularly for its biological activity as a GPR119 agonist. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a trifluoromethyl group at position 6 and an isopropyl group at the amine position. The trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's interaction with biological targets.

GPR119 Agonism

Research indicates that this compound functions as a potent agonist of GPR119, a G protein-coupled receptor implicated in glucose metabolism and insulin secretion. In preclinical studies, this compound demonstrated the ability to augment insulin secretion and reduce plasma glucose levels in diabetic animal models after oral administration .

Table 1: Summary of Biological Activities

ActivityResult
GPR119 AgonismAugmented insulin secretion
Plasma Glucose ReductionEffective in diabetic models
hERG Inhibition ProfileImproved compared to non-fluorinated analogs

Anticancer Properties

In addition to its role as a GPR119 agonist, pyrimidine derivatives have shown promise in cancer therapy. For instance, compounds structurally related to this compound exhibited significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The IC50 values for certain derivatives were reported to be as low as 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)Selectivity Index
N-(propan-2-yl)-...MDA-MB-231 (TNBC)0.12619-fold over MCF10A
Related CompoundMCF717.02-

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and pathways:

  • GPR119 Activation : The activation of GPR119 leads to increased levels of incretin hormones, which enhance insulin secretion from pancreatic beta cells.
  • Antiproliferative Effects : The compound's structural features may inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of pyrimidine derivatives similar to this compound:

  • Diabetes Model : In a study involving diabetic mice, administration of the compound resulted in a significant decrease in blood glucose levels post-prandially, demonstrating its potential as an antidiabetic agent .
  • Cancer Metastasis : Another investigation found that related compounds could inhibit lung metastasis in TNBC models more effectively than established treatments like TAE226, showcasing their potential in oncology .

Q & A

Q. What are the established synthetic routes for N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a chloro- or bromo-pyrimidine intermediate (e.g., 6-(trifluoromethyl)pyrimidin-4-amine derivatives) can react with isopropylamine under reflux in a polar aprotic solvent (e.g., chloroform) with a base (e.g., K₂CO₃) to facilitate substitution . Purification often employs column chromatography (silica gel, CHCl₃ eluent) and crystallization (e.g., methanol) to achieve >75% yield . Monitoring reaction progress via TLC and confirming purity via HPLC or NMR is standard practice.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural determination . Key parameters include bond angles (e.g., C–N–C ~120° in the pyrimidine ring) and intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing the crystal lattice) . Complementary techniques like ¹H/¹³C NMR (e.g., δ ~8.0 ppm for pyrimidine protons) and FT-IR (C–F stretches at ~1100 cm⁻¹) validate functional groups .

Q. What are the common chemical reactivity patterns of this compound?

  • Methodological Answer : The pyrimidine core undergoes nucleophilic substitution at the 4-amine position, while the trifluoromethyl group is typically inert under mild conditions. For example:
  • Oxidation : The amine group can be oxidized to a nitro derivative using KMnO₄ in acidic conditions .
  • Reduction : Sodium borohydride selectively reduces imine bonds without affecting the CF₃ group .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify substituents on the pyrimidine ring .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for large-scale applications?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):
  • Temperature : Reflux (~80°C) maximizes substitution efficiency .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions .
  • Workup : Use continuous flow reactors for improved mixing and reduced byproducts . Purity is enhanced via recrystallization (methanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. What mechanistic insights explain its biological activity (e.g., pesticidal or enzymatic inhibition)?

  • Methodological Answer : Studies on analogous pyrimidin-4-amine derivatives reveal:
  • AChE Inhibition : Competitive binding to acetylcholinesterase (AChE) active sites, validated via enzymatic assays (IC₅₀ ~3.5 µM) and molecular docking (AutoDock Vina) showing π-π stacking with Trp86 .
  • Antifungal Activity : Disruption of ergosterol biosynthesis in Pseudoperonospora cubensis (EC₅₀ ~25 mg/L) via CYP51 inhibition, confirmed via LC-MS metabolic profiling .

Q. How are computational methods (e.g., DFT, molecular docking) applied to study this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set predicts electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and nucleophilic attack sites .
  • Docking Studies : PyMOL and AutoDock analyze ligand-receptor interactions (e.g., hydrogen bonding with AChE’s Ser203) to guide SAR .

Q. How should researchers resolve contradictions in structural or activity data?

  • Methodological Answer :
  • Crystallographic vs. NMR Data : Cross-validate using R-factor (XRD < 5%) and NOESY (inter-proton distances) .
  • Bioactivity Discrepancies : Replicate assays under controlled conditions (e.g., fixed pH, temperature) and use statistical tools (e.g., ANOVA) to identify outliers . For structural analogs, compare IC₅₀ values across multiple cell lines to rule off-target effects .

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